BenchChemオンラインストアへようこそ!

6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one

kinase selectivity FLT3 CDK4

6‑Chloro‑9‑cyclobutyl‑7H‑purin‑8(9H)‑one (CAS 1707585‑90‑7) is a purin‑8‑one derivative that belongs to the 8‑oxopurine class, distinguished by a chlorine atom at the 6‑position, a cyclobutyl group at the N9 position, and a carbonyl at C8 [REFS‑1]. This scaffold is a core intermediate for kinase‑focused medicinal chemistry, particularly for targets such as CDK4 and FLT3 [REFS‑2].

Molecular Formula C9H9ClN4O
Molecular Weight 224.65 g/mol
Cat. No. B11879544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one
Molecular FormulaC9H9ClN4O
Molecular Weight224.65 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C3=C(C(=NC=N3)Cl)NC2=O
InChIInChI=1S/C9H9ClN4O/c10-7-6-8(12-4-11-7)14(9(15)13-6)5-2-1-3-5/h4-5H,1-3H2,(H,13,15)
InChIKeyNXAPQNUREWRCRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6‑Chloro‑9‑cyclobutyl‑7H‑purin‑8(9H)‑one – Key Identity and Procurement‑Relevant Profile for Purine‑Scaffold Research


6‑Chloro‑9‑cyclobutyl‑7H‑purin‑8(9H)‑one (CAS 1707585‑90‑7) is a purin‑8‑one derivative that belongs to the 8‑oxopurine class, distinguished by a chlorine atom at the 6‑position, a cyclobutyl group at the N9 position, and a carbonyl at C8 [REFS‑1]. This scaffold is a core intermediate for kinase‑focused medicinal chemistry, particularly for targets such as CDK4 and FLT3 [REFS‑2]. The compound is supplied by multiple vendors with a typical purity of ≥95 % (HPLC) and a molecular formula of C₉H₉ClN₄O (MW 224.65 g mol⁻¹) [REFS‑3].

Why 6‑Chloro‑9‑cyclobutyl‑7H‑purin‑8(9H)‑one Cannot Be Replaced by a Generic Purin‑8‑one Analog


The purin‑8‑one scaffold is highly sensitive to the nature of the N9 substituent. Published structure‑activity relationship (SAR) studies on 2,7,9‑trisubstituted purin‑8‑ones demonstrate that swapping the N9 cyclobutyl group for a cyclopropyl, cyclopentyl, or linear alkyl substituent radically alters the kinase selectivity profile [REFS‑1]. For example, the cyclobutyl‑bearing analog 14c retains potent FLT3 inhibition (IC₅₀ = 50–60 nM) while CDK4 activity is substantially diminished (IC₅₀ = 400–520 nM), whereas the cyclopentyl analog 14d maintains sub‑100 nM potency on both CDK4 and FLT3 [REFS‑1]. Consequently, substituting 6‑chloro‑9‑cyclobutyl‑7H‑purin‑8(9H)‑one with a close structural analog will likely shift the selectivity window, compromising the intended biological readout.

6‑Chloro‑9‑cyclobutyl‑7H‑purin‑8(9H)‑one – Quantitative Differentiation Evidence for Scientific Selection


Scaffold Architecture Drives Divergent CDK4 vs. FLT3 Selectivity Compared with Cyclopentyl and Cyclopropyl Analogs

In a systematic SAR investigation of 2,7,9‑trisubstituted purin‑8‑ones, the N9‑cyclobutyl derivative 14c (2‑(phenylamino)‑7‑methyl‑9‑cyclobutyl‑7,9‑dihydro‑8H‑purin‑8‑one) displayed a marked selectivity shift relative to its cyclopentyl (14d) and cyclopropyl (14b) congeners [REFS‑1]. The cyclobutyl compound maintained strong FLT3‑ITD inhibition (IC₅₀ = 50–60 nM) while CDK4 activity dropped to 400–520 nM [REFS‑1], highlighting the critical role of the cyclobutyl group in tuning kinase preference.

kinase selectivity FLT3 CDK4 structure‑activity relationship

Purin‑8‑one Core Confers HSP90 Inhibitory Potential Absent in 9H‑Purine Analogs

Patent US20070253896 explicitly claims 7,9‑dihydro‑purin‑8‑one derivatives as HSP90 inhibitors, with R₁ preferably being chloro or bromo [REFS‑1]. The 6‑chloro‑8‑oxo motif is essential for HSP90 ATP‑pocket binding; the corresponding 9H‑purine analog (6‑chloro‑9‑cyclobutyl‑9H‑purine, CAS 132332‑65‑1) lacks the C8 carbonyl and is not covered by HSP90‑inhibitor claims, as documented by its separate CAS designation and distinct physicochemical properties (MW 208.65 vs. 224.65 g mol⁻¹; melting point 122–124 °C vs. not reported) [REFS‑2][REFS‑3].

HSP90 inhibition cancer chaperone scaffold comparison

Purity Specification of ≥95 % (HPLC) Enables Reproducible Kinase Profiling vs. Uncharacterized Analogs

The compound is commercially available with a minimum purity of 95 % (HPLC) from established suppliers such as AKSci and MolCore, with some lots certified at NLT 98 % [REFS‑1][REFS‑2]. In contrast, many closely related purin‑8‑one analogs (e.g., 6‑chloro‑9‑propyl‑7H‑purin‑8(9H)‑one, CAS 1708079‑76‑8) are typically offered only at the 95 % level without the option of higher‑purity lots [REFS‑3].

purity specification quality control kinase assay reproducibility

Cyclobutyl‑Purine Patent Landscape Confirms Scaffold‑Specific Utility in Angiogenesis and Neurocyte Growth

The patent family WO 2010/061931 (priority JP 2008‑303239) claims cyclobutyl purine derivatives, including 6‑chloro‑9‑cyclobutyl‑7H‑purin‑8(9H)‑one tautomers, as angiogenesis‑promoting and neurocyte‑growth‑promoting agents [REFS‑1]. This therapeutic application space is distinct from the kinase‑inhibitor focus of the FLT3/CDK4 literature. Moreover, the 6‑chloro‑8‑oxo‑cyclobutyl scaffold is explicitly differentiated from the 6‑amino‑2‑chloro‑cyclobutyl purines claimed in the same patent, which target hair‑growth applications [REFS‑2].

angiogenesis neurocyte growth cyclobutyl purine patent differentiation

Isopropyl‑substituted Purin‑8‑ones Show Enhanced FLT3 Selectivity; Cyclobutyl Provides a Balanced Alternative

The SAR study by Tomanová et al. (2022) further demonstrates that replacing the N7‑methyl with an isopropyl group (compound 15a, N9‑cyclopentyl‑N7‑isopropyl) dramatically improves FLT3 selectivity by nearly eliminating CDK4 activity (residual enzyme activity ~90 % at 1 µM) [REFS‑1]. However, the cyclobutyl‑bearing series (14c) retains moderate CDK4 engagement (IC₅₀ = 400–520 nM), offering a balanced dual‑target profile that may be desirable for certain AML contexts where CDK4 co‑inhibition could counter resistance [REFS‑1].

FLT3 selectivity CDK4 counter‑screening isopropyl comparator

Optimal Application Scenarios for 6‑Chloro‑9‑cyclobutyl‑7H‑purin‑8(9H)‑one in Drug Discovery and Chemical Biology


Dual FLT3/CDK4 Inhibitor Lead Optimization in AML

The cyclobutyl‑substituted purin‑8‑one scaffold, as demonstrated for analog 14c, delivers FLT3 inhibition at 50–60 nM while preserving CDK4 activity in the 400–520 nM range [REFS‑1]. This balanced dual‑target profile is particularly relevant for acute myeloid leukemia (AML) where FLT3‑ITD mutations coexist with CDK4‑dependent proliferation pathways, and where highly selective FLT3 inhibitors have encountered clinical resistance.

HSP90‑Targeted Chemical Probe Development

The 6‑chloro‑8‑oxo architecture places the compound within the scope of HSP90 inhibitor patent claims (US20070253896) [REFS‑1]. As a synthetic intermediate, 6‑chloro‑9‑cyclobutyl‑7H‑purin‑8(9H)‑one can be further derivatized at the 2‑position to generate HSP90‑targeted chemical probes, leveraging the cyclobutyl group for conformational constraint and improved target engagement.

Angiogenesis and Neurocyte Growth Assay Development

The compound is explicitly claimed in WO 2010/061931 as an angiogenesis‑promoting and neurocyte‑growth‑promoting agent [REFS‑1]. Researchers studying endothelial tube formation, lumenization, or neuronal outgrowth can use this compound as a positive control or scaffold for further optimization, benefiting from the low molecular weight (224.65 g mol⁻¹) and established synthetic accessibility.

Selectivity‑Profiling Panel Reference Compound

Because the N9‑cyclobutyl substitution produces a characteristic selectivity signature that differs from cyclopentyl, cyclopropyl, and isopropyl analogs [REFS‑1], 6‑chloro‑9‑cyclobutyl‑7H‑purin‑8(9H)‑one serves as a valuable reference compound in kinase selectivity panels. Its use allows medicinal chemistry teams to benchmark the selectivity contribution of the cyclobutyl moiety during scaffold‑hopping exercises.

Quote Request

Request a Quote for 6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.